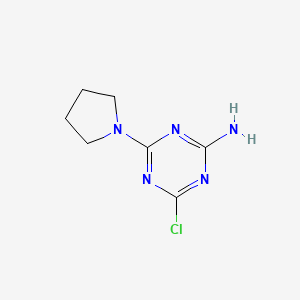
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
Descripción general
Descripción
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound that belongs to the class of isoxazole derivatives. While the provided papers do not directly discuss this exact compound, they do provide valuable insights into the chemistry of isoxazole derivatives, which can be extrapolated to understand the properties and reactions of 3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Synthesis Analysis
Isoxazole derivatives can be synthesized through various methods. For instance, 5-arylisoxazole-3-carboxylic acids can be converted into hydroxamic acids, which then undergo rearrangement to form oxadiazoles . Additionally, aminoazole-4-carboxylic acids can be prepared by reacting trifluoroacetonitrile oxide or imines with cyanoacetic acid derivatives . These methods indicate that the synthesis of isoxazole derivatives, including the compound , may involve multiple steps and the use of specific reagents to introduce functional groups such as the difluorophenyl group.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied using various techniques, including X-ray crystallography . These studies reveal the arrangement of atoms within the molecules and the geometry of the isoxazole ring. The presence of substituents like the 2,4-difluorophenyl group can influence the overall molecular geometry and the electronic distribution within the molecule.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions. For example, they can participate in rearrangement reactions to form different heterocyclic compounds . The reactivity of the isoxazole ring can also lead to isomerization under thermal conditions . The presence of functional groups such as carboxylic acid can further react with various electrophiles, leading to the formation of new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the strength of intermolecular hydrogen bonds and the effects of solvents on these interactions have been investigated . The electronic structure and spectral features can be studied using density functional theory (DFT), which provides insights into the vibrational modes and potential reactivity of the molecule . Additionally, the presence of fluorine atoms can affect the acidity of the carboxylic acid group and the overall stability of the molecule .
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors with Antioxidant Activity
The compound "3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid" is structurally related to 2,6-difluorophenol and tetrazole, which have been investigated for their role as aldose reductase inhibitors (ARIs). These ARIs are significant in the context of long-term diabetic complications. Some derivatives, particularly those incorporating the 4-bromo-2-fluorobenzyl group, have shown promising submicromolar inhibitory profiles. Additionally, these compounds have demonstrated potent antioxidant potential, which is vital in managing oxidative stress-related disorders (Alexiou & Demopoulos, 2010).
Isoxazole Derivatives as Potential Antibacterial or Antifungal Agents
Isoxazole derivatives, including those structurally similar to "3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid," have been explored for their antibacterial and antifungal potentials. For instance, the 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt and its analogues underwent experimental and theoretical investigations. These studies included synthesis, X-ray diffraction, and quantum-chemical DFT calculations, indicating the compound's relevance in the field of drug discovery for infectious diseases (Jezierska et al., 2003).
Domino Transformations in Organic Synthesis
"3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid" bears resemblance to isoxazole derivatives used in domino transformations. These transformations are critical in constructing complex organic frameworks efficiently. For example, domino reactions involving 5-alkoxy- or 5-aminoisoxazoles with symmetric 1,3-diketones have been utilized to synthesize 4-acylpyrrole-2-carboxylic acid derivatives. Such methodologies highlight the versatility of isoxazole derivatives in synthetic organic chemistry and their potential role in producing pharmacologically relevant compounds (Galenko et al., 2015).
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLDOWHTKNCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

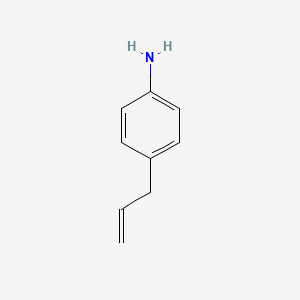
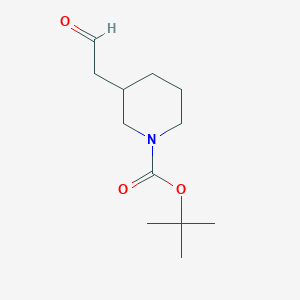
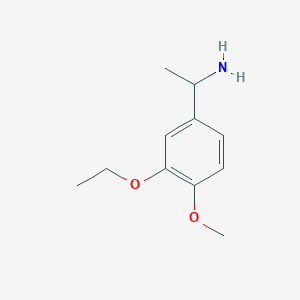
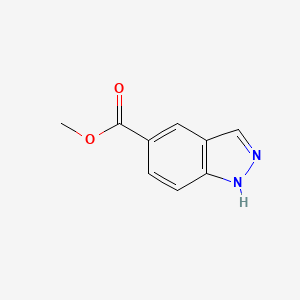
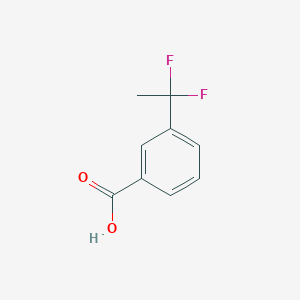
![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

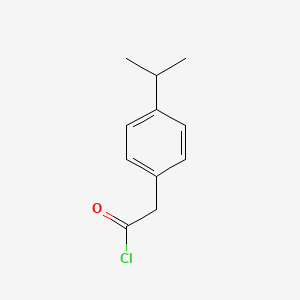

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)
